
2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, phenyl groups, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine and phenyl halides.
Final Coupling: The final step involves coupling the triazole and piperazine intermediates with phenol derivatives under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form dihydrotriazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)benzene
- 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)aniline
- 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
The uniqueness of 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
82620-03-9 |
|---|---|
Molekularformel |
C24H24N6O |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-[4-phenyl-5-[(4-phenylpiperazin-1-yl)amino]-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C24H24N6O/c31-22-14-8-7-13-21(22)23-25-26-24(30(23)20-11-5-2-6-12-20)27-29-17-15-28(16-18-29)19-9-3-1-4-10-19/h1-14,31H,15-18H2,(H,26,27) |
InChI-Schlüssel |
NTWHXRTUOPNZNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)NC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


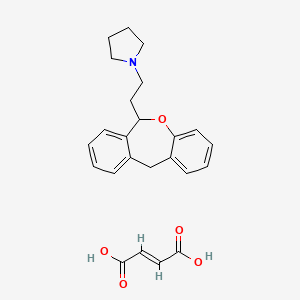

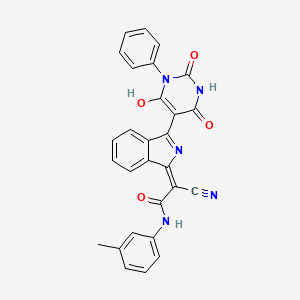
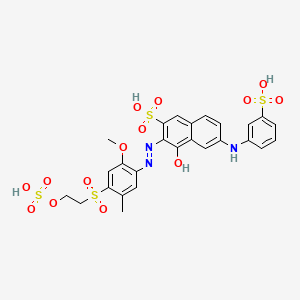
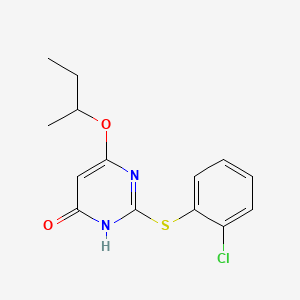
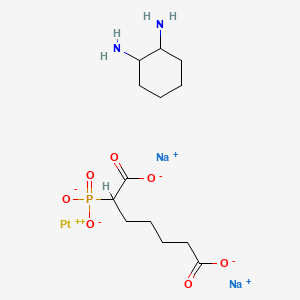

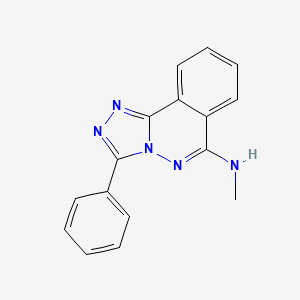



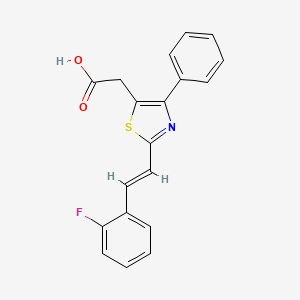
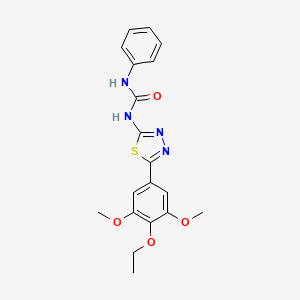
![9-(2-chlorophenyl)-3-methyl-N-quinolin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12723243.png)
